

Elucidation of the Chemical Structure of Longipedunin A: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of **Longipedunin A**, a lignan isolated from the plant Kadsura longipedunculata. The structural determination of this natural product was achieved through a combination of spectroscopic techniques and single-crystal X-ray analysis. This document details the experimental methodologies and presents the corresponding spectroscopic data that were pivotal in establishing the definitive chemical structure of **Longipedunin A**.

Spectroscopic Data Analysis

The structural framework of **Longipedunin A** was primarily elucidated using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data obtained from these analyses provided crucial information regarding the connectivity of atoms, the carbon skeleton, and the nature of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (1 H and 13 C) and two-dimensional NMR experiments were instrumental in piecing together the molecular structure of **Longipedunin A**. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Longipedunin A



Position	δC (ppm)	δΗ (ppm, mult., J in Hz)	
Aromatic Ring A			
1	133.5	-	
2	108.2	6.55 (s)	
3	149.8	-	
4	145.1	-	
4a	128.9	-	
8b	131.8	-	
Aromatic Ring B			
5	118.9	6.78 (d, 8.0)	
6	111.9	6.72 (d, 8.0)	
7	147.5	-	
8	146.9	-	
Cyclooctadiene Ring			
9	40.2	2.58 (m), 2.45 (m)	
10	35.1	1.85 (m)	
11	22.8	1.25 (d, 6.5)	
12	78.9	4.95 (d, 9.5)	
13	45.3	2.15 (m)	
14	22.1	0.95 (d, 7.0)	
15	12.5	0.75 (d, 7.0)	
** substituents**			
3-OCH₃	56.1	3.85 (s)	
4-OCH₃	60.8	3.65 (s)	



7,8-O-CH ₂ -O	101.5 5.92 (s, 2H)	
Cinnamoyl Group		
1'	166.8	-
2'	145.2	7.65 (d, 16.0)
3'	118.5	6.40 (d, 16.0)
1"	134.8	-
2", 6"	128.5	7.40 (m)
3", 5"	129.1	7.40 (m)
4"	130.8	7.40 (m)

Note: The assignments are based on a comprehensive analysis of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC experiments.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of **Longipedunin A**.

Table 2: Mass Spectrometry Data for Longipedunin A

Technique	lonization Mode	Observed m/z	Calculated m/z	Elemental Formula
HR-ESI-MS	Positive	[M+Na]+	555.1995	C31H32O8Na

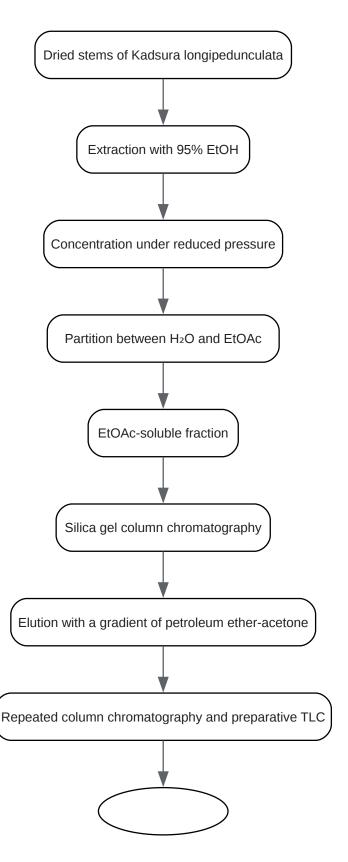
Experimental Protocols

The elucidation of the structure of **Longipedunin A** involved a systematic workflow, from the isolation of the compound to its detailed spectroscopic characterization.

Isolation of Longipedunin A



The following diagram illustrates the general workflow for the isolation of **Longipedunin A** from Kadsura longipedunculata.



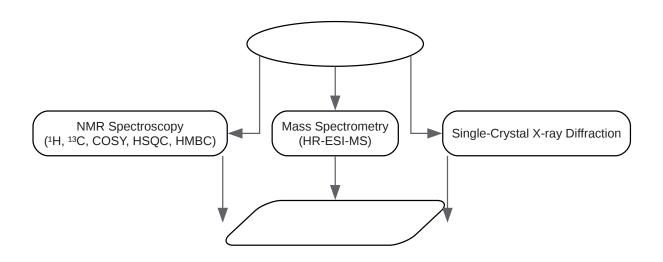


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Figure 1. Isolation workflow for **Longipedunin A**.

Spectroscopic Analysis

The purified **Longipedunin A** was subjected to a series of spectroscopic analyses to determine its chemical structure.



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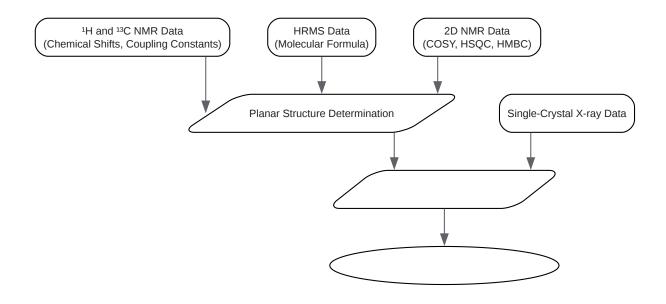
Figure 2. Spectroscopic analysis workflow.

Structural Confirmation by Single-Crystal X-ray Analysis

The definitive relative and absolute stereochemistry of **Longipedunin A** was established through single-crystal X-ray diffraction analysis. This technique provided a three-dimensional model of the molecule, confirming the connectivity and spatial arrangement of all atoms as deduced from the spectroscopic data.

The logical relationship between the data and the final structure is outlined below.





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Figure 3. Logic of structure determination.

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